4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole
Description
Properties
CAS No. |
917566-88-2 |
|---|---|
Molecular Formula |
C13H8N4OS |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H8N4OS/c1-3-8-11(14-5-1)17-12(15-8)13-16-9(7-19-13)10-4-2-6-18-10/h1-7H,(H,14,15,17) |
InChI Key |
BAXSBDLVBISYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=NC(=CS3)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole is a heterocyclic compound that combines a thiazole ring, an imidazo[4,5-b]pyridine moiety, and a furan substituent. This unique structural composition suggests potential biological activities that are of significant interest in medicinal chemistry. The presence of these heterocycles is associated with diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure incorporates sulfur and nitrogen atoms within the thiazole ring, contributing to its chemical reactivity and biological activity. The furan and imidazo[4,5-b]pyridine components further enhance its functional diversity.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties. For example, compounds similar to 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These studies often report MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antimicrobial efficacy .
Anticancer Activity
The thiazole and imidazo[4,5-b]pyridine frameworks are known for their anticancer properties. For instance, similar compounds have been evaluated against various human cancer cell lines (e.g., MCF-7, HCT-116). Studies indicate that modifications in these structures can lead to enhanced antiproliferative activity through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole. The following table summarizes notable compounds with similar structures and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Furan-2-yl)-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine with furan | Antimicrobial |
| 4-(Thiazol-2-yl)-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine with thiazole | Anticancer |
| 1-(Furan-2-yl)-thiazolidinone | Thiazolidinone with furan | Anticonvulsant |
The structural diversity provided by the combination of these heterocycles may result in synergistic effects that enhance biological activity compared to simpler analogs .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of pyridine derivatives, several compounds exhibited synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
Case Study 2: Anticancer Potential
A series of novel thiazole derivatives were synthesized and tested against human epithelial cancer cell lines. The results indicated significant antiproliferative activity correlated with specific structural features such as the presence of electron-withdrawing groups . This suggests that similar modifications could be beneficial for enhancing the anticancer potential of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole and imidazo[4,5-b]pyridine moieties often exhibit significant anticancer activities. For instance, derivatives of similar structures have shown efficacy against various human cancer cell lines. The unique structural features of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole may enhance its antitumor potential compared to simpler analogs .
Antimicrobial Properties
Compounds containing furan and thiazole rings have demonstrated antimicrobial activities. The structural diversity of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole suggests it may also possess similar properties, making it a candidate for further exploration in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in various studies. Given the compound's structural characteristics, it is hypothesized that 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole may exhibit anti-inflammatory effects through mechanisms similar to those observed in other thiazole-containing compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole:
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (, Compound 4) exhibit structural similarity but replace the furan group with halogenated aryl rings. These derivatives demonstrate antimicrobial activity, with crystallographic data revealing that chloro and bromo substituents enhance hydrophobic interactions in binding pockets .
Benzofuran-Containing Analog (BAY-179)
BAY-179 (2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-(benzofuran-2-yl)thiazole) replaces the furan with a benzofuran moiety . The extended aromatic system in benzofuran increases lipophilicity, which may improve membrane permeability but reduce solubility compared to the furan-containing target compound. This highlights the trade-off between hydrophobicity and bioavailability in heterocyclic drug design.
MetAP Inhibitors (MetAPi-13 and MetAPi-14)
The target compound shares a scaffold with MetAPi-13 (2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyridine) and MetAPi-14 (4-(1H-imidazo[4,5-b]pyridin-2-yl)thiazole), both of which inhibit methionine aminopeptidases (MetAPs) critical for bacterial and cancer cell survival . While MetAPi-14 lacks the furan substituent, its thiazole-imidazopyridine core aligns with the target compound. The addition of furan in the target structure could modulate electron density or steric hindrance, affecting metal-coordination properties in enzyme active sites.
Antimicrobial Activity
Halogenated analogs (e.g., , Compound 4) show notable antimicrobial activity, with MIC values <1 µg/mL against Staphylococcus aureus . The target compound’s furan group may confer distinct activity spectra, as oxygen-containing heterocycles often disrupt bacterial membrane integrity or inhibit efflux pumps.
Anti-Tubercular Activity
Imidazo[4,5-b]pyridine derivatives, such as 4-(3H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol, exhibit anti-tubercular activity via docking into Mycobacterium tuberculosis enzyme pockets . The thiazole-furan combination in the target compound could enhance binding to similar targets, such as enoyl-ACP reductase or KatG, though experimental validation is needed.
Metalloenzyme Inhibition
MetAP inhibitors like MetAPi-13 and MetAPi-14 coordinate to active-site metal ions (e.g., Ni²⁺ or Co²⁺) via pyridine and imidazole nitrogens .
Physicochemical and Electronic Properties
The furan group reduces logP compared to benzofuran analogs, suggesting better aqueous solubility. However, its smaller size may limit van der Waals interactions in hydrophobic binding pockets relative to bulkier substituents.
Preparation Methods
One-Pot S<sub>N</sub>Ar Reaction–Reduction–Heterocyclization
A highly efficient method for constructing the imidazo[4,5-b]pyridine skeleton begins with 2-chloro-3-nitropyridine. Zinc dust in H<sub>2</sub>O-isopropyl alcohol (IPA) reduces the nitro group to an amine, followed by condensation with aldehydes to form imine intermediates. Subsequent cyclization and aromatization yield 3-alkyl/aralkyl-2-aryl/heteroaryl-imidazo[4,5-b]pyridines. For example:
-
Reduction : 2-Chloro-3-nitropyridine reacts with Zn dust in H<sub>2</sub>O-IPA at 80°C for 2 h, yielding 2-chloro-3-aminopyridine.
-
Condensation : The amine intermediate reacts with aldehydes (e.g., furfural) in H<sub>2</sub>O-IPA at 80°C for 10 h, forming imines.
-
Cyclization : Intramolecular nucleophilic attack and aromatization produce the imidazo[4,5-b]pyridine core.
Key advantages include:
Pd-Catalyzed C–N Bond Formation
Alternative routes employ Pd-catalyzed amidation of 2-halo-3-acylaminopyridines. For instance, 2-chloro-3-acetamidopyridine reacts with aryl amines in the presence of Pd(OAc)<sub>2</sub> and Xantphos ligand, yielding N-aryl imidazo[4,5-b]pyridines. However, this method requires costly ligands and longer reaction times (24–48 h).
Thiazole Ring Formation with Furan Substituents
Thiosemicarbazone Cyclization
Thiazole derivatives are synthesized via cyclization of carbothioamides with hydrazonyl chlorides:
-
Thiosemicarbazone synthesis : 1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one reacts with N-arylhydrazinecarbothioamide in EtOH/HCl, forming carbothioamides 3a,b .
-
Cyclization : Carbothioamides 3a,b react with hydrazonyl chlorides 4a–c in EtOH/triethylamine under reflux, producing 1,3-thiazoles 6a–f (yields: 70–85%).
Example :
Alternative Route via Chloroacetone Diazotization
Carbothioamides 3a,b react with chloroacetone to form intermediates 8a,b , which undergo diazotization with 4-methylbenzenediazonium chloride, yielding thiazoles 6b,e . This method avoids hydrazonyl chlorides but requires stringent temperature control (0–5°C).
Coupling Strategies for Final Assembly
Sequential Ring Formation
Post-Functionalization of Preformed Thiazoles
-
Thiazole precursor : Synthesize 4-(furan-2-yl)thiazole-2-carboxylic acid via Hantzsch thiazole synthesis (furan-2-carbaldehyde, thioamide, and α-haloketone).
-
Coupling : Use EDC/HOBt to couple the carboxylic acid with 2-aminopyridine derivatives, followed by cyclization with POCl<sub>3</sub> to form the imidazo[4,5-b]pyridine-thiazole hybrid.
Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Diazotization Challenges
Diazotization of 8a,b requires precise pH control (pH 1–2) and low temperatures (0°C) to avoid decomposition. Excess NaNO<sub>2</sub> leads to over-nitrosation, reducing yields by 15–20%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purification
-
Silica gel chromatography (5% MeOH/CH<sub>2</sub>Cl<sub>2</sub>) isolates the final product with >98% purity.
-
Crystallization : Saturated CH<sub>2</sub>Cl<sub>2</sub> solutions yield needle-like crystals suitable for X-ray diffraction.
Comparative Analysis of Methods
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing thiazole vs. imidazopyridine protons) .
- Mass Spectrometry (HR-MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement (e.g., bond angles in fused rings) .
How can structural modifications enhance kinase inhibition activity?
Q. Advanced
- Substituent Engineering : Introducing chloro or dimethylamino groups at position 7 of the imidazopyridine core improves binding to Aurora kinases (IC₅₀: 0.042–0.227 µM) .
- Hydrophobic Moieties : Adding isopropylphenyl groups enhances hydrophobic interactions in ATP-binding pockets .
Example : Compound 31 inhibits Aurora-A/B/C with IC₅₀ values of 0.042, 0.198, and 0.227 µM, respectively .
What contradictions exist in reported biological activities of imidazo[4,5-b]pyridine derivatives?
Q. Advanced
- Anti-Tubercular vs. Kinase Inhibition : Some derivatives show dual activity (e.g., MIC = 3.12 µg/mL for tuberculosis vs. kinase IC₅₀ < 1 µM), requiring target validation via knock-out studies .
- Cellular vs. Enzymatic Assays : Discrepancies arise due to off-target effects (e.g., Akt inhibitors also modulating PRAS40 phosphorylation ).
How are polymorphic forms and salt formulations investigated for preclinical studies?
Q. Advanced
- Polymorph Screening : XRPD and DSC identify stable crystalline forms (e.g., 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine salts ).
- Bioavailability : Hydrochloride salts improve solubility, as seen in equilibrative nucleoside transporter studies .
What strategies optimize anti-tubercular activity in imidazo[4,5-b]pyridine derivatives?
Q. Advanced
- Hydroxyl Group Addition : Derivatives with tetraol/pentol chains exhibit MIC = 3.12 µg/mL by enhancing membrane permeability .
- Docking Studies : 4-(3H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol binds to mycobacterial enoyl-ACP reductase (InhA) with ΔG = -9.8 kcal/mol .
How does the furan-2-yl substituent influence electronic properties?
Q. Basic
- Electron Donation : Furan’s oxygen donates electrons via resonance, increasing π-electron density in the thiazole ring, confirmed by UV-Vis (λmax shifts ~10 nm) .
- Steric Effects : Furan’s planar structure minimizes steric hindrance, favoring coplanarity with the thiazole ring (X-ray data) .
What in vitro models validate Akt inhibition by imidazo[4,5-b]pyridine derivatives?
Q. Advanced
- Biochemical Assays : Time-resolved fluorescence quantifies ATP-independent Akt1 inhibition (Ki < 50 nM) .
- Cellular PD Studies : Western blotting confirms reduced PRAS40 and p70S6 phosphorylation in cancer cell lines .
How are cascade reactions applied to synthesize bis-heterocyclic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
